Furan propyl antagonist
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Overview
Description
Furan propyl antagonist is a chemical compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan propyl antagonist typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form the furan ring. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Heterogeneous catalytic processes using metal catalysts such as palladium or gold are commonly used. These processes involve the cyclization of furfural or its derivatives under controlled conditions to produce the desired furan compound .
Chemical Reactions Analysis
Types of Reactions: Furan propyl antagonist undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted furans, dihydrofurans, and tetrahydrofurans, depending on the reaction conditions and reagents used .
Scientific Research Applications
Furan propyl antagonist has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of furan propyl antagonist involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the furan derivative .
Comparison with Similar Compounds
Furfural: A furan derivative used in the production of resins and as a solvent.
Furfuryl alcohol: Used in the manufacture of polymers and as a chemical intermediate.
2,5-Furandicarboxylic acid: A bio-based monomer for the production of sustainable plastics.
Uniqueness: Furan propyl antagonist is unique due to its specific structure and the presence of a propyl group, which can influence its reactivity and biological activity. This makes it distinct from other furan derivatives and suitable for specialized applications .
Properties
Molecular Formula |
C32H35NO3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[5-phenyl-3-[4-(2-piperidin-1-ylethoxy)phenyl]-4-propylfuran-2-yl]phenol |
InChI |
InChI=1S/C32H35NO3/c1-2-9-29-30(24-14-18-28(19-15-24)35-23-22-33-20-7-4-8-21-33)32(26-12-16-27(34)17-13-26)36-31(29)25-10-5-3-6-11-25/h3,5-6,10-19,34H,2,4,7-9,20-23H2,1H3 |
InChI Key |
XQEDLCOWEGTPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=C1C2=CC=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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